L-Glyceric acid sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

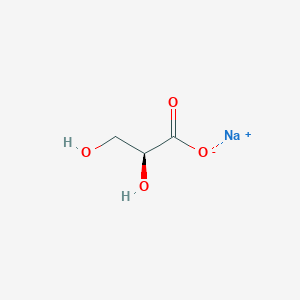

Molecular Formula |

C3H5NaO4 |

|---|---|

Molecular Weight |

128.06 g/mol |

IUPAC Name |

sodium (2S)-2,3-dihydroxypropanoate |

InChI |

InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1 |

InChI Key |

IUEMQUIQAPPJDL-DKWTVANSSA-M |

Isomeric SMILES |

C([C@@H](C(=O)[O-])O)O.[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

L-Glyceric Acid Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric acid sodium salt, the sodium salt of the L-enantiomer of glyceric acid, is a key biomarker in the diagnosis of Primary Hyperoxaluria Type II (PH2), a rare inherited metabolic disorder. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and biological role of this compound salt. Detailed experimental protocols for its analysis are presented, alongside a discussion of its metabolic pathway and relevance in clinical diagnostics. This document serves as a comprehensive resource for professionals in research, clinical diagnostics, and drug development.

Chemical and Physical Properties

This compound salt is a white, crystalline powder. Its properties are crucial for its handling, analysis, and potential applications.

| Property | Value | References |

| Chemical Name | Sodium L-glycerate; (S)-2,3-Dihydroxypropanoic acid sodium salt | [1] |

| CAS Number | 28305-26-2 | [1] |

| Molecular Formula | C₃H₅NaO₄ | [1] |

| Molecular Weight | 128.06 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Optical Activity | [α]/D -18.5±3.0°, c = 1 in H₂O | [1] |

| Assay | ≥95.0% (TLC), ≥98.0% (GC) for analytical standard | [1] |

Biological Role and Signaling Pathway

L-Glyceric acid is primarily significant in the context of the inborn error of metabolism known as Primary Hyperoxaluria Type II (PH2), also referred to as L-glyceric aciduria.

Metabolic Pathway in Primary Hyperoxaluria Type II

PH2 is an autosomal recessive disorder caused by mutations in the GRHPR gene, which encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[2][3] This enzyme is crucial for the detoxification of glyoxylate and the metabolism of hydroxypyruvate.[4][5]

A deficiency in GRHPR leads to two key metabolic disruptions:

-

Impaired reduction of glyoxylate to glycolate: This results in the accumulation of glyoxylate, which is then oxidized to oxalate, leading to hyperoxaluria and the formation of calcium oxalate kidney stones.[2]

-

Impaired reduction of hydroxypyruvate to D-glycerate: The accumulation of hydroxypyruvate forces an alternative metabolic route where it is reduced to L-glycerate by lactate dehydrogenase (LDH).[6]

The resulting increase in L-glycerate in the urine is a hallmark of PH2 and is used to differentiate it from Primary Hyperoxaluria Type I (PH1), which is characterized by high levels of glycolic acid.[6]

Signaling Pathway Diagram

Experimental Protocols

Synthesis of this compound Salt

The synthesis of enantiomerically pure this compound salt is not straightforward due to the prochiral nature of its precursor, glycerol.[7] Common methods involve either the chiral resolution of a racemic mixture of DL-glyceric acid or an asymmetric synthesis approach.

Conceptual Protocol for Synthesis via Microbial Resolution:

This protocol is based on the principle of enantioselective degradation of D-glyceric acid by specific microorganisms, leaving behind the desired L-enantiomer.[8]

-

Racemic DL-Glyceric Acid Production:

-

Synthesize DL-glyceric acid by the oxidation of glycerol using a suitable oxidizing agent like nitric acid or through catalytic oxidation.[7]

-

-

Microbial Culture Preparation:

-

Isolate and culture bacterial strains capable of enantiospecific degradation of D-glyceric acid, such as certain species of Serratia or Pseudomonas.[8]

-

Grow the selected strain in a suitable nutrient medium until a sufficient cell density is reached.

-

-

Enantioselective Degradation:

-

Introduce the racemic DL-glyceric acid into the microbial culture.

-

Incubate the culture under optimal conditions (temperature, pH, aeration) to allow for the selective consumption of D-glyceric acid.

-

Monitor the reaction progress by chiral HPLC to determine the depletion of the D-enantiomer and the concentration of the L-enantiomer.

-

-

Isolation of L-Glyceric Acid:

-

Once the D-enantiomer is consumed, remove the bacterial cells by centrifugation or filtration.

-

Purify the L-glyceric acid from the culture supernatant using techniques such as ion-exchange chromatography.

-

-

Formation of the Sodium Salt:

-

Dissolve the purified L-glyceric acid in a suitable solvent (e.g., water or ethanol).

-

Carefully add one molar equivalent of sodium hydroxide or sodium bicarbonate solution while monitoring the pH to reach neutrality.

-

Isolate the this compound salt by evaporation of the solvent and subsequent recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Experimental Workflow for Synthesis:

Analytical Methods

Accurate quantification of L-glyceric acid is crucial for the diagnosis of PH2. Several analytical methods are employed for this purpose.

3.2.1. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is a highly sensitive and specific method for the separation and quantification of L- and D-glyceric acid enantiomers in biological fluids.[9]

-

Sample Preparation: Urine samples can often be analyzed with minimal pretreatment, such as dilution.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.[9]

-

Detection: Multiple reaction monitoring (MRM) is employed to specifically detect the parent-to-daughter ion transitions of the glyceric acid enantiomers, ensuring high selectivity.

-

3.2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection:

This method often requires derivatization of L-glyceric acid to a UV-absorbing compound.[10]

-

Sample Preparation (Plasma): Deproteinization of plasma samples is required.

-

Derivatization:

-

Incubate the sample with lactate dehydrogenase and nicotinamide-adenine dinucleotide (NAD⁺) in the presence of phenylhydrazine.

-

L-glycerate is oxidized to β-hydroxypyruvate, which then reacts with phenylhydrazine to form a UV-absorbing phenylhydrazone derivative.[10]

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

-

Detection: The phenylhydrazone derivative is detected using a UV detector.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis requires derivatization to increase the volatility of the polar L-glyceric acid.[11]

-

Sample Preparation: Extraction of L-glyceric acid from the biological matrix is necessary.

-

Derivatization: A two-step derivatization is common for polar metabolites:

-

Oximation: To protect the keto group if present in related metabolites.

-

Silylation: Using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.[11]

-

-

Chromatographic Separation: A capillary column with a non-polar stationary phase is used.

-

Mass Spectrometric Detection: Electron ionization (EI) is typically used, and the resulting fragmentation pattern is compared to spectral libraries for identification and quantification.

Applications in Drug Development and Research

The primary application of this compound salt is as an analytical standard for the diagnosis of Primary Hyperoxaluria Type II.[6] Its direct therapeutic applications are not well-established. However, research into related compounds and derivatives has explored some potential uses:

-

Biomaterials: Glyceric acid has been investigated as a monomer for the synthesis of biodegradable polymers.[12]

-

Cosmetics: Derivatives of glyceric acid have shown potential for promoting skin cell viability and collagen production in vitro.[12]

The use of sodium salts of active pharmaceutical ingredients (APIs) is a common strategy in drug development to improve properties such as solubility and stability. While there is no specific evidence for this compound salt being used as a counter-ion for drug formulation, the principles of salt formation are well-established in the pharmaceutical industry.

Conclusion

This compound salt is a crucial molecule in the field of clinical chemistry, serving as a definitive biomarker for the diagnosis of Primary Hyperoxaluria Type II. This guide has provided a comprehensive overview of its chemical properties, biological significance, and the analytical methods used for its detection and quantification. While its direct therapeutic applications are limited, the understanding of its role in metabolic pathways is vital for the management of PH2. The detailed methodologies and conceptual protocols presented herein offer a valuable resource for researchers and clinicians working with this important compound.

References

- 1. L-Glyceric acid | 28305-26-2 | FG29287 | Biosynth [biosynth.com]

- 2. medlineplus.gov [medlineplus.gov]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. mdpi.com [mdpi.com]

- 5. Structural basis of substrate specificity in human glyoxylate reductase/hydroxypyruvate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Glyceric acid - Wikipedia [en.wikipedia.org]

- 8. Microbial resolution of DL-glyceric acid for L-glyceric acid production with newly isolated bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youngin.com [youngin.com]

- 12. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Glyceric Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 28305-26-2

Synonyms: Sodium L-glycerate, (S)-2,3-Dihydroxypropanoic acid sodium salt.[1][2]

L-Glyceric acid sodium salt is the sodium salt of L-Glyceric acid, a naturally occurring three-carbon sugar acid.[3] It is a chiral molecule and a key biomarker in the diagnosis of the rare inherited metabolic disorder, Primary Hyperoxaluria Type 2 (PH2), also known as L-glyceric aciduria.[3][4][5]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 28305-26-2 | [1] |

| Molecular Formula | C₃H₅NaO₄ | [6] |

| Molecular Weight | 128.06 g/mol | [6] |

| Appearance | White powder or crystals | [1] |

| Optical Activity | [α]/D = -18.5±3.0° (c = 1 in H₂O) | |

| Solubility | Soluble in water. | [6] |

| Storage | Store at -20°C as a powder or -80°C in solvent.[6] | |

| Stability | Stable under recommended storage conditions.[6] |

Note: The molecular weight of the free acid (L-Glyceric acid) is 106.08 g/mol .[1]

Biological Significance and Signaling Pathways

The primary and most well-documented biological role of L-Glyceric acid is its involvement in the pathophysiology of Primary Hyperoxaluria Type 2 (PH2).

Metabolic Pathway in Primary Hyperoxaluria Type 2

PH2 is an autosomal recessive disorder caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and the reduction of glyoxylate to glycolate. In the absence of functional GRHPR, hydroxypyruvate accumulates and is subsequently reduced to L-Glyceric acid by D-lactate dehydrogenase. This leads to the characteristic L-glyceric aciduria observed in PH2 patients. The accumulation of glyoxylate also leads to its oxidation to oxalate, resulting in hyperoxaluria and the formation of calcium oxalate kidney stones.[4]

Metabolic pathway alterations in Primary Hyperoxaluria Type 2.

Experimental Protocols

Enzymatic Synthesis of L-Glyceric Acid

A common method for the preparation of L-Glyceric acid involves the enzymatic resolution of a racemic mixture of DL-glyceric acid.

Principle: This method utilizes microorganisms that selectively consume one enantiomer (D-Glyceric acid), leaving the desired L-enantiomer in the medium.

Example Protocol:

-

Strain Selection: Isolate bacterial strains, such as those from the Serratia or Pseudomonas genera, that demonstrate the ability to selectively degrade D-Glyceric acid.

-

Culture Conditions: Cultivate the selected strain in a suitable medium containing DL-glyceric acid as the primary carbon source.

-

Monitoring: Monitor the degradation of D-Glyceric acid and the accumulation of L-Glyceric acid over time using chiral High-Performance Liquid Chromatography (HPLC).

-

Purification: Once the D-enantiomer is consumed, remove the bacterial cells by centrifugation. The supernatant containing L-Glyceric acid can then be purified using techniques such as ion-exchange chromatography.

-

Salt Formation: To obtain the sodium salt, the purified L-Glyceric acid is neutralized with a stoichiometric amount of sodium hydroxide or sodium bicarbonate, followed by lyophilization or crystallization.

Workflow for the enzymatic synthesis of this compound salt.

Chiral HPLC Analysis of Glyceric Acid Enantiomers

The accurate quantification of L-Glyceric acid in biological samples is crucial for the diagnosis of PH2. Chiral HPLC is the method of choice for separating and quantifying the D- and L-enantiomers.

Principle: This technique employs a chiral stationary phase that interacts differently with the two enantiomers of glyceric acid, leading to their separation.

Example Protocol:

-

Sample Preparation: Urine or plasma samples are typically deproteinized, for example, by ultrafiltration.

-

Chromatographic System:

-

Column: A chiral column, such as one with a ristocetin A glycopeptide bonded to a silica gel support, is commonly used.[7]

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of triethylamine acetate buffer at a specific pH with an organic modifier like methanol, is employed.[7]

-

Detection: Detection is often achieved using tandem mass spectrometry (MS/MS) in the negative ion mode for high sensitivity and specificity.[7]

-

-

Analysis: The retention times of the D- and L-glyceric acid peaks are determined using standards. The concentration of L-Glyceric acid in the biological sample is then quantified by comparing its peak area to a calibration curve.

Workflow for chiral HPLC analysis of glyceric acid.

Applications in Drug Development

The primary application of this compound salt in the context of drug development is as a biomarker for the diagnosis and monitoring of Primary Hyperoxaluria Type 2. Its accurate measurement is essential for differentiating PH2 from other forms of hyperoxaluria, which is critical for guiding appropriate therapeutic strategies.

While direct therapeutic applications of this compound salt are not established, its unique properties and biological relevance suggest potential areas for future research:

-

Drug Formulation: The use of glycerol and its derivatives in pharmaceutical formulations is well-established, leveraging their properties as solubilizers, stabilizers, and permeation enhancers.[8] The specific properties of this compound salt in this context remain an area for exploration.

-

Metabolic Research: As an endogenous metabolite, L-Glyceric acid can be used as a standard in metabolomics research to study metabolic pathways and identify other potential biomarkers for various diseases.[9][10]

Safety and Handling

According to available safety data sheets, this compound salt is considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[6] The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6]

This technical guide provides a comprehensive overview of the current knowledge on this compound salt. Further research is warranted to fully elucidate its potential roles in broader signaling pathways and to explore its applications in drug formulation and development beyond its established use as a diagnostic biomarker.

References

- 1. L-Glyceric acid (sodium salt) CAS No. 28305-26-2 Sigma Aldrich [sigmaaldrich.com]

- 2. This compound salt analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sodium L-glycerate [chembk.com]

- 4. Human Metabolome Database: Showing metabocard for L-Glyceric acid (HMDB0006372) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|146298-95-5|MSDS [dcchemicals.com]

- 7. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycerol's Contribution to Improved Drug Delivery Systems [eureka.patsnap.com]

- 9. Glyceric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Glyceric Acid - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

(S)-2,3-Dihydroxypropanoic Acid Sodium Salt: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of (S)-2,3-Dihydroxypropanoic acid sodium salt, also known as Sodium L-glycerate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, synthesis, and biological relevance.

Chemical and Physical Properties

(S)-2,3-Dihydroxypropanoic acid sodium salt is the sodium salt of the (S)-enantiomer of glyceric acid. It is a white, crystalline powder that is soluble in water. The compound is of interest due to its presence in biological systems and its potential applications in various fields, including pharmaceuticals and biotechnology.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (S)-2,3-Dihydroxypropanoic acid and its sodium salt.

| Property | Value | Reference |

| Chemical Formula | C₃H₅NaO₄ | |

| Molecular Weight | 128.06 g/mol | |

| CAS Number | 28305-26-2 | |

| IUPAC Name | Sodium (2S)-2,3-dihydroxypropanoate | |

| Synonyms | Sodium L-glycerate, (S)-Glyceric acid sodium salt | |

| Appearance | White powder or crystals | |

| Solubility | 9.43 M in water | |

| Optical Activity | [α]/D = -18.5±3.0° (c = 1 in H₂O) | |

| SMILES | C(--INVALID-LINK--O)O.[Na+] | |

| InChI | InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1 |

Synthesis of (S)-2,3-Dihydroxypropanoic Acid

(S)-2,3-Dihydroxypropanoic acid can be produced through two primary routes: microbial fermentation and catalytic oxidation of glycerol. The resulting acid can then be neutralized with a sodium base to form the sodium salt.

Synthesis Routes Overview

Caption: Synthesis pathways for (S)-2,3-Dihydroxypropanoic acid sodium salt.

Experimental Protocols

This protocol is based on the methods described for producing glyceric acid using acetic acid bacteria.

Objective: To produce L-glyceric acid through fermentation of glycerol using a selected microbial strain.

Materials:

-

Glycerol (feedstock)

-

Selected microbial strain (e.g., Gluconobacter frateurii or Acetobacter tropicalis)

-

Culture medium components: yeast extract, peptone, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O

-

5 M Sodium Hydroxide (for pH control)

-

5-liter jar fermentor with controls for pH, temperature, and aeration

-

Shaker incubator

-

Centrifuge

-

HPLC system for quantification of glyceric acid

Procedure:

-

Pre-culture Preparation: Inoculate a loopful of the selected microbial strain into a sterile seed medium containing glycerol (50 g/L), yeast extract (5 g/L), and peptone (5 g/L). Incubate at 30°C for 48 hours in a shaker incubator.

-

Fermentation:

-

Prepare the fermentation medium in the 5-liter jar fermentor. The medium composition can be optimized, but a typical medium contains glycerol (100-200 g/L), yeast extract (5 g/L), peptone (5 g/L), KH₂PO₄ (0.9 g/L), K₂HPO₄ (0.1 g/L), and MgSO₄·7H₂O (1 g/L).

-

Inoculate the fermentor with the pre-culture (5% v/v).

-

Maintain the fermentation conditions: temperature at 30°C, pH controlled at 6.0 by the automated addition of 5 M NaOH, and aeration at a specific rate (e.g., 1 vvm).

-

-

Monitoring and Harvesting:

-

Take samples periodically to measure cell growth (optical density) and the concentration of glycerol and glyceric acid using HPLC.

-

Continue the fermentation until the glycerol is consumed or the production of glyceric acid plateaus.

-

Harvest the fermentation broth by centrifuging to remove the microbial cells.

-

-

Purification and Salt Formation:

-

The supernatant containing L-glyceric acid can be further purified using methods like electrodialysis.

-

To obtain the sodium salt, carefully neutralize the purified L-glyceric acid solution with a stoichiometric amount of sodium hydroxide or sodium bicarbonate, followed by crystallization or lyophilization.

-

This protocol outlines a general procedure for the selective oxidation of glycerol.

Objective: To synthesize glyceric acid by the catalytic oxidation of glycerol.

Materials:

-

Glycerol

-

Supported noble metal catalyst (e.g., 1% Au on activated carbon or 5% Pt on activated carbon)

-

Sodium hydroxide

-

Stirred tank reactor with temperature and pressure control

-

Oxygen supply

-

Filtration system

-

HPLC for product analysis

Procedure:

-

Reaction Setup:

-

Charge the stirred tank reactor with an aqueous solution of glycerol (e.g., 0.3 M).

-

Add the supported catalyst to the glycerol solution.

-

Add a base such as sodium hydroxide to adjust the pH, which can influence the reaction rate and selectivity.

-

-

Reaction:

-

Heat the reactor to the desired temperature (e.g., 60-90°C).

-

Pressurize the reactor with oxygen to a specific pressure (e.g., 3-10 bar).

-

Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by taking samples and analyzing the conversion of glycerol and the yield of glyceric acid by HPLC.

-

After the reaction is complete, cool the reactor and release the pressure.

-

Separate the catalyst from the reaction mixture by filtration.

-

-

Product Isolation and Salt Formation:

-

The resulting aqueous solution contains sodium glycerate.

-

The product can be isolated by crystallization after concentration of the solution.

-

Biological Context and Potential Signaling Pathways

(S)-2,3-Dihydroxypropanoic acid, as L-glyceric acid, is a metabolite found in humans. Its accumulation is associated with the rare metabolic disorder Primary Hyperoxaluria Type II (PH2), also known as L-glyceric aciduria.

Role in Primary Hyperoxaluria Type II

PH2 is an autosomal recessive disorder caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the conversion of hydroxypyruvate to D-glycerate and glyoxylate to glycolate. A deficiency in GRHPR leads to the accumulation of hydroxypyruvate, which is then reduced to L-glyceric acid by D-lactate dehydrogenase. The accumulation of L-glyceric acid in urine is a key diagnostic marker for PH2.

Caption: Metabolic pathway alteration in Primary Hyperoxaluria Type II.

Applications in Drug Development

General Experimental Protocol for Sodium Salt Characterization

Objective: To prepare and characterize the sodium salt of a weakly acidic API.

Materials:

-

Weakly acidic API

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Ethanol or other suitable anti-solvent

-

Deionized water

-

Analytical instrumentation: Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), Dynamic Vapor Sorption (DVS), and dissolution apparatus.

Procedure:

-

Salt Formation:

-

Dissolve the API in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of NaOH solution dropwise while stirring.

-

The sodium salt may precipitate directly or can be induced by the addition of an anti-solvent or by evaporation of the solvent.

-

Collect the precipitate by filtration, wash with the anti-solvent, and dry under vacuum.

-

-

Solid-State Characterization:

-

DSC: Determine the melting point and assess the thermal stability of the salt.

-

XRPD: Confirm the crystalline nature of the salt and identify its polymorphic form.

-

FTIR: Verify salt formation by observing shifts in the characteristic peaks of the functional groups involved in the salt bridge (e.g., carboxylate group).

-

DVS: Evaluate the hygroscopicity of the sodium salt.

-

-

Solubility and Dissolution Rate Measurement:

-

Equilibrium Solubility: Determine the solubility of the sodium salt in various aqueous media (e.g., water, buffers of different pH) by agitating an excess amount of the solid until equilibrium is reached, followed by quantification of the dissolved API.

-

Intrinsic Dissolution Rate: Measure the dissolution rate of the pure salt from a constant surface area using a Wood's apparatus or a rotating disk method.

-

Powder Dissolution: Perform dissolution studies on the bulk powder using a standard dissolution apparatus (e.g., USP Apparatus II) to assess the dissolution profile.

-

Workflow for Salt Screening and Selection

Caption: A typical workflow for pharmaceutical salt screening and selection.

An In-Depth Technical Guide to L-Glyceric Acid Sodium Salt: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid sodium salt, also known as sodium L-glycerate, is a key metabolite in the diagnosis and study of the rare inherited metabolic disorder, Primary Hyperoxaluria Type II (PH2). This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for this compound salt, intended to support researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

Data Presentation: Quantitative Properties

| Property | Value | References |

| Molecular Formula | C₃H₅NaO₄ | [6] |

| Molecular Weight | 128.06 g/mol | [6] |

| CAS Number | 28305-26-2 | [1][3][4] |

| Appearance | White powder or crystals | [1][2][3][4] |

| Optical Activity [α]/D | -18.5±3.0°, c = 1 in H₂O | [1][2][3][4] |

| Solubility in Water | 50 mg/mL (requires sonication) | [6] |

| Solubility in DMSO | 10 mg/mL (requires sonication and warming to 80°C) | [6] |

Metabolic Significance: Role in Primary Hyperoxaluria Type II

L-Glyceric aciduria is a hallmark of Primary Hyperoxaluria Type II (PH2), an autosomal recessive disorder caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[5][7] In a healthy individual, GRHPR catalyzes the reduction of hydroxypyruvate to D-glycerate. However, in PH2, the deficiency of GRHPR leads to the accumulation of hydroxypyruvate, which is then converted to L-glyceric acid by the action of lactate dehydrogenase (LDH). This metabolic dysregulation results in the characteristic excretion of L-glyceric acid in the urine of PH2 patients.

Signaling Pathway Diagram

Caption: Metabolic pathway in healthy individuals versus those with Primary Hyperoxaluria Type II.

Experimental Protocols

Synthesis of this compound Salt

A common method for the preparation of an alkali metal salt of an organic acid is through the neutralization of the free acid with a corresponding base.

Materials:

-

L-Glyceric acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: Dissolve a known molar amount of L-Glyceric acid in a minimal amount of deionized water.

-

Neutralization: Slowly add a stoichiometric amount of a standardized sodium hydroxide solution or sodium bicarbonate to the L-Glyceric acid solution with constant stirring. If using sodium bicarbonate, the addition should be done cautiously to control the effervescence of carbon dioxide.

-

pH Adjustment: Monitor the pH of the solution. The reaction is complete when the pH is neutral (pH ~7.0).

-

Isolation: The resulting solution of this compound salt can be concentrated by rotary evaporation to obtain the crude salt.

-

Purification (Recrystallization): The crude salt can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot water and then add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound salt.

Analytical Methods

Purpose: To determine the purity and quantify this compound salt.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Mobile Phase: A common mobile phase for organic acid analysis is a dilute aqueous solution of a strong acid, such as sulfuric acid (e.g., 1-5 mM) or phosphoric acid, often mixed with an organic modifier like acetonitrile.[1][7][8][9][10][11]

-

Standard Solution: A known concentration of this compound salt in the mobile phase.

Protocol:

-

Sample Preparation: Prepare a solution of this compound salt in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column Temperature: 25-30 °C

-

Flow Rate: 0.8 - 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 210 nm (for the carboxyl group)

-

-

Analysis: Inject the standard solution to determine the retention time. Subsequently, inject the sample solution. The purity can be assessed by the peak area percentage. Quantification can be performed using a calibration curve generated from a series of standard solutions of known concentrations.

Purpose: To confirm the chemical structure of this compound salt.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent: Deuterium oxide (D₂O) is a suitable solvent due to the high polarity of the sodium salt.

-

Internal Standard (optional): For precise chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used for aqueous samples.

¹H NMR Sample Preparation:

-

Dissolve 5-10 mg of this compound salt in approximately 0.6-0.7 mL of D₂O.

-

Vortex the sample to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

¹³C NMR Sample Preparation:

-

Dissolve 20-50 mg of this compound salt in approximately 0.6-0.7 mL of D₂O.

-

Vortex the sample to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

Expected Chemical Shifts (in D₂O, approximate):

-

¹H NMR: The spectrum is expected to show signals corresponding to the methine proton (-CH(OH)-) and the two diastereotopic methylene protons (-CH₂OH). The chemical shifts will be influenced by the solvent and the presence of the carboxylate group.

-

¹³C NMR: Three distinct signals are expected, corresponding to the carboxylate carbon, the methine carbon, and the methylene carbon.

Logical Relationship of Analytical Techniques

Caption: Logical flow of analytical techniques for compound characterization.

Conclusion

This technical guide provides essential information on the physical and chemical properties, synthesis, and analysis of this compound salt. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals working with this important metabolite, particularly in the context of Primary Hyperoxaluria Type II and related metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. L-Glyceric acid (sodium salt) CAS No. 28305-26-2 Sigma Aldrich [sigmaaldrich.com]

- 4. L-Glyceric acid (sodium salt) CAS No. 28305-26-2 Sigma Aldrich [sigmaaldrich.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

- 7. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scioninstruments.com [scioninstruments.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. scielo.br [scielo.br]

Endogenous Sources of L-Glyceric Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a chiral carboxylic acid that, under normal physiological conditions, is present in trace amounts in human biological fluids. However, its accumulation is a key biomarker for the rare autosomal recessive disorder, Primary Hyperoxaluria Type II (PH2), also known as L-Glyceric aciduria.[1][2] This in-depth technical guide elucidates the endogenous metabolic pathways leading to the synthesis of L-Glyceric acid in humans, provides quantitative data on its physiological and pathological concentrations, and details the experimental protocols for its detection and quantification.

Endogenous Metabolic Pathways of L-Glyceric Acid Formation

The primary endogenous source of L-Glyceric acid is intrinsically linked to the metabolism of the amino acid L-serine and the function of the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR).[3][4]

The Role of L-Serine Metabolism

L-serine, a non-essential amino acid, can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate.[5][6][7] It plays a crucial role in various biosynthetic pathways, and its catabolism can lead to the formation of hydroxypyruvate.[8] One of the pathways for serine degradation involves its conversion to 2-phosphoglycerate via the intermediates hydroxypyruvate and D-glycerate.[8]

The Central Role of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

The enzyme GRHPR is a key player in the metabolism of both glyoxylate and hydroxypyruvate.[4][9] In its physiological role, GRHPR catalyzes the NADPH-dependent reduction of hydroxypyruvate to D-glycerate and the reduction of glyoxylate to glycolate.[10][11]

Pathophysiology of L-Glyceric Aciduria (Primary Hyperoxaluria Type II)

In individuals with Primary Hyperoxaluria Type II, mutations in the GRHPR gene lead to a deficiency in the GRHPR enzyme.[1][4] This deficiency results in the accumulation of its substrate, hydroxypyruvate. The excess hydroxypyruvate is then alternatively reduced to L-Glyceric acid by the action of cytosolic L-lactate dehydrogenase (LDH).[1] This metabolic diversion is the primary cause of the elevated levels of L-Glyceric acid observed in PH2 patients.[1]

The accumulation of glyoxylate, the other substrate of GRHPR, leads to its conversion to oxalate, resulting in hyperoxaluria and the clinical manifestations of PH2, such as recurrent nephrolithiasis and nephrocalcinosis.[1][12][13]

Quantitative Data on L-Glyceric Acid Concentrations

The concentration of L-Glyceric acid in biological fluids is a critical diagnostic marker for PH2. The following table summarizes the reported concentrations in healthy individuals and patients with L-Glyceric aciduria.

| Analyte | Specimen | Condition | Concentration | Reference |

| L-Glyceric Acid | Plasma | Normal | < 5 µmol/L | [14] |

| L-Glyceric Acid | Urine | Normal | < 5 µmol/L | [14] |

| L-Glyceric Acid | Plasma | Systemic Oxalosis (PH2) | 887 µmol/L | [14] |

Experimental Protocols for the Determination of L-Glyceric Acid

Accurate quantification of L-Glyceric acid is essential for the diagnosis and management of PH2. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Derivatization

This method, described by Petrarulo et al. (1991), involves the enzymatic conversion of L-Glyceric acid to a UV-absorbing derivative, which is then quantified by reversed-phase HPLC.[14]

Protocol:

-

Sample Preparation: 50 µL of plasma or urine is used.

-

Enzymatic Derivatization:

-

The sample is incubated with lactate dehydrogenase (LDH) and nicotinamide-adenine dinucleotide (NAD+) in the presence of phenylhydrazine.

-

L-Glycerate is oxidized by LDH to β-hydroxypyruvate.

-

β-hydroxypyruvate then reacts with phenylhydrazine to form a stable phenylhydrazone derivative.[14]

-

-

Chromatographic Separation:

-

The derivatized sample is injected into a reversed-phase HPLC system.

-

-

Detection:

-

The phenylhydrazone derivative is detected by its UV absorbance.

-

-

Quantification:

-

The concentration of L-Glyceric acid is determined by comparing the peak area of the sample to that of known standards.

-

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, reported by Rashed et al. (2002), allows for the specific determination of the L-enantiomer of glyceric acid, which is crucial for the differential diagnosis of D- and L-Glyceric acidurias.[15]

Protocol:

-

Sample Preparation: Urine samples can be analyzed with minimal pretreatment.

-

Chromatographic Separation:

-

A narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column is used for chiral separation.

-

The mobile phase consists of triethylamine acetate at pH 4.1 with 10% methanol.[15]

-

-

Mass Spectrometric Detection:

-

The column eluent is directly interfaced to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operated in the negative ion mode.

-

Specific parent-to-daughter ion transitions are monitored for the detection of L-Glyceric acid.[15]

-

-

Quantification:

-

Quantification is achieved by comparing the signal intensity of the sample with that of isotopically labeled internal standards.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of organic acids, including glyceric acid. This method typically requires derivatization to increase the volatility of the analyte.

Protocol:

-

Sample Preparation:

-

Organic acids are extracted from urine or plasma.

-

-

Derivatization:

-

The extracted glyceric acid is derivatized, commonly by trimethylsilylation (TMS), to form a volatile ester.[16]

-

-

Chromatographic Separation:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).[16]

-

-

Mass Spectrometric Detection:

-

The separated components are detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for the glyceric acid derivative, allowing for its identification and quantification.

-

-

Quantification:

-

Quantification is performed using an internal standard and a calibration curve.

-

Visualizations

Metabolic Pathway of L-Glyceric Acid Formation in Primary Hyperoxaluria Type II

Caption: Metabolic pathway of L-Glyceric acid formation in PH2.

Experimental Workflow for HPLC-based Quantification of L-Glyceric Acid

Caption: HPLC workflow for L-Glyceric acid quantification.

References

- 1. Severe child form of primary hyperoxaluria type 2 - a case report revealing consequence of GRHPR deficiency on metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Metabolome Database: Showing metabocard for L-Glyceric acid (HMDB0006372) [hmdb.ca]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. GRHPR - Wikipedia [en.wikipedia.org]

- 10. A molecular journey on the pathogenesis of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Primary hyperoxaluria | Nefrología [revistanefrologia.com]

- 14. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human Metabolome Database: GC-MS Spectrum - Glyceric acid GC-MS (3 TMS) (HMDB0000139) [hmdb.ca]

An In-depth Technical Guide to the L-Glyceric Acid Metabolic Pathway for Researchers and Drug Development Professionals

Abstract

L-Glyceric acid is a critical metabolite in human physiology, primarily known for its accumulation in the rare genetic disorder, Primary Hyperoxaluria Type 2 (PH2), also known as L-Glyceric Aciduria. This condition arises from a deficiency in the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), leading to severe pathological consequences, including recurrent kidney stones, nephrocalcinosis, and potential progression to end-stage renal disease. Understanding the intricacies of the L-Glyceric acid metabolic pathway is paramount for the development of effective diagnostic tools and therapeutic interventions. This guide provides a comprehensive overview of the core metabolic pathway, the pathophysiology of its associated disorder, quantitative biochemical data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

The Core L-Glyceric Acid Metabolic Pathway

The metabolism of L-Glyceric acid is intrinsically linked to the catabolism of the amino acid serine and the detoxification of glyoxylate. The central enzyme in this pathway is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) , a cytosolic enzyme with dual substrate specificity.[1][2]

Under normal physiological conditions, GRHPR catalyzes two primary reactions using NAD(P)H as a cofactor:[3][4]

-

The reduction of hydroxypyruvate to L-glycerate.

-

The reduction of glyoxylate to glycolate.

Hydroxypyruvate is an intermediate derived from the metabolism of serine. By converting hydroxypyruvate to L-glycerate, GRHPR plays a role in serine catabolism.[5] Simultaneously, its action on glyoxylate is a crucial detoxification step, as it prevents the conversion of the highly reactive glyoxylate into oxalate, an insoluble and toxic end product.[2][6]

Pathophysiology: Primary Hyperoxaluria Type 2 (L-Glyceric Aciduria)

Primary Hyperoxaluria Type 2 (PH2) is a rare autosomal recessive disorder caused by mutations in the GRHPR gene, leading to a deficiency or absence of functional GRHPR enzyme.[7][8]

The lack of GRHPR activity has two major metabolic consequences:

-

Accumulation of Hydroxypyruvate: Unable to be reduced to L-glycerate, hydroxypyruvate accumulates. The excess hydroxypyruvate is then reduced to L-glyceric acid by the non-specific action of lactate dehydrogenase (LDH). This leads to a characteristic and diagnostic increase in urinary L-glyceric acid excretion.[1][9]

-

Accumulation of Glyoxylate: The detoxification of glyoxylate to glycolate is blocked. The accumulating glyoxylate is instead oxidized to oxalate, also by lactate dehydrogenase (LDH).[1]

The overproduction of oxalate leads to hyperoxaluria.[7] Because calcium oxalate is poorly soluble, it precipitates in the urinary tract, causing recurrent nephrolithiasis (kidney stones) and nephrocalcinosis (calcium deposits in the kidney parenchyma).[8][10] This progressive crystal deposition can lead to chronic kidney disease (CKD) and ultimately end-stage renal disease (ESRD).[10]

Quantitative Biochemical Data

Accurate quantification of key metabolites is essential for the diagnosis and management of PH2. The following tables summarize reference ranges and typical pathological values.

Table 1: Urinary Metabolite Concentrations

| Metabolite | Condition | Age Group | Value | Unit | Reference(s) |

| Oxalate | Normal | All | < 0.46 | mmol/1.73m²/24h | [7][10] |

| PH2 Suspected | All | > 0.7 | mmol/1.73m²/24h | [10] | |

| PH Confirmed | All | > 1.0 | mmol/1.73m²/24h | [7] | |

| L-Glyceric Acid | Normal | 0–6 months | < 110 | mmol/mol creatinine | [1] |

| Normal | 0.5–2 years | < 60 | mmol/mol creatinine | [1] | |

| Normal | > 2 years | < 20 | mmol/mol creatinine | [1] | |

| PH2 | All | Significantly Elevated | - | [1][7] |

Table 2: Plasma Oxalate Concentrations

| Condition | Renal Function | Value | Unit | Reference(s) |

| Normal | Normal GFR | ≤ 2.0 - 3.0 | µmol/L | [11][12][13][14] |

| PH with ESRD | GFR < 20 mL/min/1.73m² | > 50 | µmol/L | [7][10] |

| Non-PH with ESRD | GFR < 20 mL/min/1.73m² | 30 - 80 | µmol/L | [7] |

Table 3: GRHPR Enzyme Kinetic Parameters (Non-Human)

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Cofactor | Reference(s) |

| E. coli | Glyoxylate | 0.6 | 120 | NADPH | [15] |

| Hydroxypyruvate | 1.0 | 20 | NADPH | [15] | |

| B. subtilis | Glyoxylate | 0.987 | 30.1 | NADPH | [3] |

| Hydroxypyruvate | 0.407 | 45.3 | NADPH | [3] | |

| Spinach Leaves | Hydroxypyruvate | 0.8 | N/A | NADPH | [16] |

| M. extorquens | Hydroxypyruvate | 0.1 | N/A | NADH | [17] |

Key Experimental Protocols

Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol outlines a standard method for the detection and quantification of urinary L-glyceric acid.

Objective: To extract, derivatize, and analyze organic acids from a urine sample to identify elevated L-glyceric acid.

Materials:

-

Urine sample (5 mL minimum, stored at -20°C).[5]

-

Internal Standards (e.g., stable isotope-labeled L-glyceric acid, tropic acid).[18]

-

5M HCl, Solid Sodium Chloride (NaCl).[19]

-

Ethyl acetate, Diethyl ether (high purity, chromatography grade).[20]

-

Oximation reagent (e.g., Methoxyamine hydrochloride in pyridine).[21]

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[20]

-

Glass tubes, centrifuge, rotary mixer, nitrogen evaporator, heating block.

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation:

-

Thaw the urine sample to room temperature.

-

In a clean glass tube, use a volume of urine normalized to creatinine content (e.g., volume containing 1 µmole creatinine).[18]

-

Add a known amount of internal standard(s).

-

Acidify the sample to pH < 2 using 5M HCl.[19]

-

Saturate the aqueous solution with solid NaCl to improve extraction efficiency.[19]

-

-

Extraction:

-

Perform a sequential liquid-liquid extraction. First, add 2 mL of ethyl acetate, cap the tube, and mix on a rotary mixer for 2-5 minutes.[19]

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a new clean tube.

-

Repeat the extraction on the remaining aqueous layer using 2 mL of diethyl ether.

-

Combine the two organic extracts.[20]

-

-

Derivatization:

-

Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen at 40°C.[20]

-

Step 1 (Oximation): To protect keto groups, add 50 µL of methoxyamine hydrochloride solution. Cap the vial and heat at 60°C for 30 minutes.[21]

-

Cool the sample to room temperature.

-

Step 2 (Silylation): Add 75 µL of BSTFA + 1% TMCS to the dried residue. Cap tightly and heat at 75°C for 30 minutes to form volatile trimethylsilyl (TMS) derivatives.[20]

-

-

GC-MS Analysis:

-

Cool the derivatized sample and transfer it to a GC vial with an insert.

-

Inject 1-2 µL of the sample into the GC-MS system.

-

Analyze using a suitable temperature program and a capillary column (e.g., DB-5ms).

-

The mass spectrometer is operated in full scan mode to identify compounds based on their retention time and mass spectrum, and in selected ion monitoring (SIM) mode for quantification against the internal standard.

-

Protocol for GRHPR Enzyme Activity Assay

This protocol measures GRHPR activity via the spectrophotometric measurement of NADPH oxidation.

Objective: To determine the catalytic activity of GRHPR in a sample (e.g., liver biopsy homogenate, cell lysate).

Materials:

-

Sample containing GRHPR.

-

Assay Buffer: 200 mM Tris-HCl, pH 8.0.[3]

-

NADPH solution (stock ~10 mM).

-

Substrate solution: Hydroxypyruvate or Glyoxylate (stock ~100 mM).

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

Cuvettes.

Methodology:

-

Reaction Mixture Preparation:

-

Initiation and Measurement:

-

Place the cuvette in the spectrophotometer and record a baseline absorbance at 340 nm.

-

Initiate the reaction by adding the substrate (e.g., hydroxypyruvate to a final concentration of 2 mM).[3]

-

Immediately mix and start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes). The decrease corresponds to the oxidation of NADPH to NADP+.

-

-

Calculation of Activity:

-

Determine the linear rate of absorbance change per minute (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M-1cm-1.

-

Activity (µmol/min/mL) = (ΔA340/min * Reaction Volume) / (6.22 * Sample Volume * Path Length).

-

Normalize the activity to the total protein concentration of the sample to get the specific activity (µmol/min/mg).

-

Diagnostic and Research Workflow

The diagnosis of PH2 and subsequent research follows a logical progression from clinical observation to molecular confirmation.

Conclusion and Future Directions

The L-Glyceric acid metabolic pathway, while centered on the single enzyme GRHPR, has profound implications for renal health. A defect in this pathway leads to the debilitating condition of Primary Hyperoxaluria Type 2. For researchers and drug development professionals, a thorough understanding of this pathway is crucial. Future research should focus on developing high-throughput screening assays for GRHPR modulators, exploring substrate reduction therapies to limit the production of hydroxypyruvate and glyoxylate, and advancing gene or mRNA-based therapies to restore functional GRHPR enzyme in affected individuals. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for these endeavors, aiming to accelerate the development of novel treatments for patients with L-Glyceric Aciduria.

References

- 1. The Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Navigating the Evolving Landscape of Primary Hyperoxaluria: Traditional Management Defied by the Rise of Novel Molecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydroxypyruvate reductase - Wikipedia [en.wikipedia.org]

- 5. metbio.net [metbio.net]

- 6. Glyoxylate reductase - Wikipedia [en.wikipedia.org]

- 7. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Primary hyperoxaluria, type II - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 10. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. labmed.org.uk [labmed.org.uk]

- 12. Measurement of plasma oxalate in healthy subjects and in patients with chronic renal failure using immobilised oxalate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayocliniclabs.com [mayocliniclabs.com]

- 14. Oxalate, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 15. uniprot.org [uniprot.org]

- 16. Rhea - reaction knowledgebase [rhea-db.org]

- 17. Purification and characterization of hydroxypyruvate reductase from the facultative methylotroph Methylobacterium extorquens AM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 19. erndim.org [erndim.org]

- 20. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aurametrix.weebly.com [aurametrix.weebly.com]

The Cornerstone of Primary Hyperoxaluria Type 2 Diagnosis and Pathophysiology: A Technical Guide to the Role of L-Glyceric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary hyperoxaluria type 2 (PH2) is an autosomal recessive disorder characterized by excessive urinary excretion of oxalate and L-Glyceric acid, leading to recurrent nephrolithiasis and progressive renal failure. The underlying metabolic defect is a deficiency of the cytosolic enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR), encoded by the GRHPR gene. This deficiency disrupts the normal metabolism of glyoxylate and hydroxypyruvate, resulting in the accumulation of hydroxypyruvate, which is subsequently reduced to L-Glyceric acid by lactate dehydrogenase (LDH). The presence of L-glyceric aciduria is a pathognomonic feature of PH2 and serves as a crucial biomarker for its diagnosis, distinguishing it from other forms of primary hyperoxaluria. This technical guide provides an in-depth exploration of the role of L-Glyceric acid in the pathophysiology, diagnosis, and potential therapeutic strategies for PH2.

Introduction

Primary hyperoxalurias are a group of inherited metabolic disorders that lead to the overproduction of oxalate. In primary hyperoxaluria type 2 (PH2), a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) is the root cause.[1][2] This enzyme is responsible for the conversion of glyoxylate to glycolate and hydroxypyruvate to D-glycerate.[3] Its absence leads to a metabolic block, causing the accumulation of hydroxypyruvate. The excess hydroxypyruvate is then converted to L-Glyceric acid, leading to the characteristic L-glyceric aciduria seen in PH2 patients.[2][4] Consequently, the increased urinary excretion of both L-Glyceric acid and oxalate is a hallmark of this condition.[2]

Biochemical Pathway of L-Glyceric Acid Formation in PH2

The deficiency of GRHPR in PH2 fundamentally alters the metabolic fate of hydroxypyruvate. In a healthy individual, GRHPR efficiently reduces hydroxypyruvate to D-glycerate. However, in PH2 patients, the accumulated hydroxypyruvate is instead acted upon by lactate dehydrogenase (LDH), which reduces it to L-Glyceric acid. This metabolic diversion is the primary source of L-glyceric aciduria.

dot

Caption: Metabolic pathway in Primary Hyperoxaluria Type 2.

L-Glyceric Acid as a Diagnostic Biomarker

The measurement of urinary L-Glyceric acid is a cornerstone in the diagnosis of PH2.[5] Its presence, along with elevated oxalate levels, strongly indicates a GRHPR deficiency.

Quantitative Data

The following table summarizes the typical urinary concentrations of L-Glyceric acid and oxalate in healthy individuals and patients with PH2.

| Analyte | Patient Group | Concentration Range | Unit | Reference |

| L-Glyceric Acid | Healthy Individuals | < 5 | µmol/L | [6] |

| PH2 Patients | Significantly elevated (e.g., 887 µmol/L in plasma) | µmol/L | [6] | |

| Healthy Individuals (0-5 years) | 12 - 177 | µg/mg creatinine | [7] | |

| Healthy Individuals (>5 years) | 19 - 115 | µg/mg creatinine | [7] | |

| Oxalate | Healthy Individuals | < 0.46 | mmol/1.73 m²/24h | [1] |

| PH2 Patients | > 0.7 | mmol/1.73 m²/24h | [1] | |

| Healthy Individuals | 10 - 40 | mg/24h | [2] | |

| PH Patients | > 40 - 45 | mg/24h | [2] |

Experimental Protocols

Accurate diagnosis and research in PH2 rely on robust and precise experimental methodologies. The following sections detail the key protocols for the quantification of L-Glyceric acid, measurement of GRHPR enzyme activity, and genetic analysis of the GRHPR gene.

Quantification of Urinary L-Glyceric Acid

A sensitive method for the determination of L-Glycerate in bodily fluids involves derivatization followed by reversed-phase HPLC.[6]

-

Principle: L-Glycerate is oxidized to β-hydroxypyruvate by lactate dehydrogenase in the presence of NAD+. The β-hydroxypyruvate is then converted to a phenylhydrazone derivative, which is UV-absorbing and can be quantified by HPLC.[6]

-

Sample Preparation: A 50 µL sample of urine or plasma is required.[6]

-

Derivatization: The sample is incubated with lactate dehydrogenase, NAD+, and phenylhydrazine.[6]

-

Chromatography: The derivatized sample is analyzed using reversed-phase HPLC with UV detection.[6]

-

Sensitivity: The limit of detection is 5 µmol/L.[6]

This method allows for the specific determination of the L- and D-enantiomers of glyceric acid.[8]

-

Principle: The stereoisomers of glyceric acid are separated on a chiral column and detected by a tandem mass spectrometer.[8]

-

Sample Preparation: Urine samples can be analyzed with minimal pretreatment.[8]

-

Chromatography: A narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column is used for separation.[8] The mobile phase consists of triethylamine acetate at pH 4.1 with 10% methanol.[8]

-

Detection: Electrospray ionization in negative ion mode is used, with specific parent-to-daughter transitions monitored for each enantiomer.[8]

GRHPR Enzyme Activity Assay

Measuring GRHPR enzyme activity, typically in a liver biopsy sample, can definitively diagnose PH2, especially when genetic testing is inconclusive.[1]

-

Principle: The enzymatic activity of GRHPR can be measured by monitoring the change in absorbance of NADPH at 340 nm as it is oxidized to NADP+. The assay can be performed for its different substrate activities: hydroxypyruvate reductase, glyoxylate reductase, and D-glycerate dehydrogenase.[9]

-

Sample: Liver tissue homogenate.

-

Hydroxypyruvate Reductase and Glyoxylate Reductase Activity:

-

D-glycerate Dehydrogenase Activity:

Molecular Genetic Testing of the GRHPR Gene

Identification of biallelic pathogenic variants in the GRHPR gene confirms the diagnosis of PH2.[1]

-

Principle: The coding regions and splice sites of the GRHPR gene are amplified by PCR and sequenced to identify mutations.

-

Sample: Genomic DNA extracted from peripheral blood leukocytes.

-

Methodology:

-

PCR Amplification: Exons and flanking intronic regions of the GRHPR gene are amplified using specific primers.

-

Sequencing: The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) technologies.

-

Analysis: The obtained sequences are compared to the reference GRHPR gene sequence to identify any pathogenic variants.

-

dot

Caption: Diagnostic workflow for Primary Hyperoxaluria Type 2.

Therapeutic Implications

Currently, there are no specific therapies that target the accumulation of L-Glyceric acid. Treatment for PH2 focuses on managing the consequences of hyperoxaluria, primarily through hyperhydration and the use of crystallization inhibitors like potassium citrate. In cases of end-stage renal disease, isolated kidney transplantation may be considered. Understanding the central role of L-Glyceric acid formation could, however, open new avenues for therapeutic intervention. Strategies aimed at inhibiting LDH activity specifically for hydroxypyruvate reduction, or enhancing alternative metabolic pathways for hydroxypyruvate, could potentially reduce both L-glyceric aciduria and the overall metabolic burden in PH2 patients.

Conclusion

L-Glyceric acid is more than just a metabolic byproduct in primary hyperoxaluria type 2; it is a key molecule that unlocks the diagnosis and provides fundamental insights into the pathophysiology of the disease. Its presence in urine is a direct consequence of the GRHPR enzyme deficiency and the subsequent shunting of hydroxypyruvate metabolism. The detailed methodologies for its detection and the understanding of its biochemical origins are critical for clinicians and researchers in diagnosing patients, conducting further research, and developing novel therapeutic strategies to combat this debilitating disease. The continued study of L-Glyceric acid's role and the metabolic perturbations in PH2 will be instrumental in improving patient outcomes.

References

- 1. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for L-Glyceric acid (HMDB0006372) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction of glyceric and glycolic acids from urine with tetrahydrofuran: utility in detection of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Pathophysiology of L-Glyceric Aciduria

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric aciduria, also known as Primary Hyperoxaluria Type II (PH2), is a rare autosomal recessive inborn error of metabolism. This technical guide provides a comprehensive overview of the pathophysiology of L-Glyceric aciduria, intended for researchers, scientists, and professionals in drug development. The core of the disease lies in the deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR), leading to the hallmark biochemical abnormalities of L-glyceric aciduria and hyperoxaluria. This document details the genetic basis, the intricate biochemical pathways affected, and the clinical sequelae of the disease. It presents quantitative data on metabolite levels and enzyme kinetics in a structured format, outlines detailed experimental protocols for key assays, and provides visual representations of the metabolic and experimental workflows to facilitate a deeper understanding of this complex metabolic disorder.

Introduction

L-Glyceric aciduria is a serious metabolic disorder characterized by the excessive urinary excretion of L-glyceric acid and oxalate.[1] The overproduction of oxalate is a key contributor to the clinical manifestations of the disease, which primarily affect the renal system.[2] Patients often present with recurrent nephrolithiasis (kidney stones) and nephrocalcinosis (calcium oxalate deposition in the kidney parenchyma), which can progress to end-stage renal disease (ESRD).[2][3] Unlike Primary Hyperoxaluria Type I (PH1), which is caused by a deficiency of the liver-specific peroxisomal enzyme alanine:glyoxylate aminotransferase (AGT), PH2 results from a deficiency in the cytosolic enzyme GRHPR.[4][5] A thorough understanding of the pathophysiology of L-Glyceric aciduria is critical for the development of targeted therapies aimed at mitigating the metabolic disturbances and preventing long-term renal damage.

Genetic Basis

L-Glyceric aciduria is caused by mutations in the GRHPR gene, located on chromosome 9p13.2.[6][7] The gene encodes the glyoxylate reductase/hydroxypyruvate reductase enzyme. Over 25 different mutations in the GRHPR gene have been identified as causative for PH2.[6][8] These mutations include missense, nonsense, frameshift, and splice-site mutations that lead to a complete or near-complete loss of GRHPR enzyme function.[9][10] The inheritance pattern is autosomal recessive, meaning an individual must inherit two mutated copies of the GRHPR gene, one from each parent, to be affected by the disorder.[11] While genotype-phenotype correlations in L-Glyceric aciduria are not yet well-established due to the rarity of the disease, the severity of the clinical presentation can vary among patients.[4]

Biochemical Pathophysiology

The central event in the pathophysiology of L-Glyceric aciduria is the functional deficiency of the GRHPR enzyme. This enzyme possesses dual catalytic activity, acting as both a glyoxylate reductase and a hydroxypyruvate reductase.[12]

The Role of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

GRHPR is a cytosolic enzyme that catalyzes the following key reactions:

-

Reduction of Glyoxylate to Glycolate: This is a crucial detoxification pathway that prevents the accumulation of the highly reactive metabolic byproduct, glyoxylate.[8]

-

Reduction of Hydroxypyruvate to D-Glycerate: This reaction is part of the metabolic pathway that converts serine to glucose.[8]

-

Oxidation of D-Glycerate to Hydroxypyruvate: The enzyme can also catalyze the reverse reaction, though the reduction of hydroxypyruvate is favored.[6]

The enzyme utilizes NADPH as a cofactor, with a higher affinity for NADPH over NADH.[6][13]

Metabolic Consequences of GRHPR Deficiency

The absence of functional GRHPR leads to the accumulation of its substrates, glyoxylate and hydroxypyruvate. This accumulation drives alternative metabolic pathways, resulting in the characteristic biochemical signature of L-Glyceric aciduria.

The accumulation of glyoxylate is the primary driver of hyperoxaluria in PH2.[8] Instead of being converted to glycolate by GRHPR, glyoxylate is oxidized to oxalate by the enzyme lactate dehydrogenase (LDH).[5] The increased production of oxalate leads to its elevated excretion in the urine. When urinary oxalate concentrations exceed the saturation point for calcium oxalate, crystals can form, leading to the development of kidney stones and nephrocalcinosis.[3]

The accumulation of hydroxypyruvate leads to its reduction to L-glycerate by D-lactate dehydrogenase. This results in the characteristic and diagnostic finding of elevated levels of L-glyceric acid in the urine.[14]

The following diagram illustrates the metabolic pathways affected in L-Glyceric aciduria:

References

- 1. Detection of primary hyperoxaluria type 2 (L-glyceric aciduria) in patients with maintained renal function or end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. GRHPR - Wikipedia [en.wikipedia.org]

- 8. Structural basis of substrate specificity in human glyoxylate reductase/hydroxypyruvate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular analysis of the glyoxylate reductase (GRHPR) gene and description of mutations underlying primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The gene encoding hydroxypyruvate reductase (GRHPR) is mutated in patients with primary hyperoxaluria type II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Glyoxylate Shunt in Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medlineplus.gov [medlineplus.gov]

- 13. Biochemical and Structural Characterization of Glyoxylate Reductase/Hydroxypyruvate Reductase from Bacillus subtilis | MDPI [mdpi.com]

- 14. scielo.br [scielo.br]

Biochemical basis of L-glyceric acid accumulation

An In-depth Technical Guide on the Biochemical Basis of L-Glyceric Acid Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glyceric acid accumulation is a key biomarker for Primary Hyperoxaluria Type 2 (PH2), a rare autosomal recessive metabolic disorder.[1][2][3] This condition arises from a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR), leading to distinct metabolic derangements.[4][5][6] The primary clinical manifestations are recurrent kidney stones (nephrolithiasis) and calcium oxalate deposition in the kidneys (nephrocalcinosis), which can progress to end-stage renal disease.[4][7][8][9] Understanding the precise biochemical cascade that results in L-glyceric aciduria is critical for the development of targeted diagnostics and novel therapeutic strategies. This guide provides a detailed examination of the metabolic pathways, the underlying enzymatic defect, quantitative data on metabolite accumulation, and the experimental protocols essential for its study. It aims to serve as a comprehensive resource for professionals engaged in metabolic research and drug development.

The Core Metabolic Defect: Primary Hyperoxaluria Type 2

The accumulation of L-glyceric acid is the defining characteristic of Primary Hyperoxaluria Type 2 (PH2), also known as L-glyceric aciduria.[1][2][3] This disorder is caused by mutations in the GRHPR gene, which codes for the cytosolic enzyme glyoxylate reductase/hydroxypyruvate reductase.[4][5][7]

The Role of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

GRHPR is a dual-function enzyme crucial for detoxification in the liver. It belongs to the D-2-hydroxy-acid dehydrogenase family and its primary roles include:

-

Reduction of Glyoxylate: It catalyzes the conversion of glyoxylate to glycolate. This is a vital detoxification step, as glyoxylate is a precursor to oxalate.

-

Reduction of Hydroxypyruvate: It catalyzes the conversion of hydroxypyruvate to D-glycerate.[1]

The Biochemical Cascade in GRHPR Deficiency

In individuals with PH2, the deficiency of GRHPR disrupts these two critical reactions, leading to the accumulation of its substrates, glyoxylate and hydroxypyruvate. The metabolic consequences are twofold:

-

Hyperoxaluria: The build-up of glyoxylate shunts it towards oxidation to oxalate, a poorly soluble end-product that crystallizes with calcium in the urinary tract.[4][9] In vitro studies have shown that the accumulating hydroxypyruvate can further stimulate the oxidation of glyoxylate to oxalate.[10]

-

L-Glyceric Aciduria: The accumulation of hydroxypyruvate forces it down an alternative metabolic route. The ubiquitous enzyme Lactate Dehydrogenase (LDH) reduces the excess hydroxypyruvate to L-glyceric acid, which is then excreted in the urine.[1][6][10] This metabolic overflow pathway is the direct source of L-glyceric acid accumulation.

The following diagram illustrates this pathological metabolic pathway.

Caption: Metabolic pathway of L-glyceric acid accumulation in PH2.

Distinguishing L-Glyceric Aciduria from D-Glyceric Aciduria

It is crucial to differentiate L-glyceric aciduria (PH2) from D-glyceric aciduria, as they arise from different enzymatic defects and result in vastly different clinical outcomes.

-

D-Glyceric Aciduria: This is an inborn error of serine and fructose metabolism caused by a deficiency of the enzyme D-glycerate kinase (GLYCTK) .[11][12][13][14] The lack of this enzyme leads to the accumulation of D-glyceric acid . Clinically, D-glyceric aciduria is primarily associated with neurological symptoms, including developmental delay, seizures, and hypotonia.[1][2][15][16]

-

L-Glyceric Aciduria (PH2): As described, this is due to a deficiency of GRHPR , leading to the accumulation of L-glyceric acid and oxalate. The clinical presentation is dominated by renal manifestations.[1][2]

The following diagram outlines the key distinctions between these two disorders.

Caption: Logical relationship distinguishing L- and D-Glyceric Aciduria.

Quantitative Data on L-Glyceric Acid Accumulation

The diagnosis of L-glyceric aciduria relies on the quantitative measurement of L-glyceric acid in biological fluids. The levels in affected individuals are orders of magnitude higher than in healthy controls.

| Analyte | Biological Fluid | Patient Population | Concentration Range | Control Group Range | Reference |

| L-Glyceric Acid | Plasma | Patient with PH2 | 887 µmol/L | < 5 µmol/L | [17] |

| L-Glyceric Acid | Urine | Patients with PH2 | Markedly elevated (specific ranges vary) | Typically undetectable or < 5 µmol/L | [17][18] |

| D-Glyceric Acid | Urine | Patients with D-Glyceric Aciduria | 6343 - 8812 µmol/mmol creatinine | 0.4 - 12 µmol/mmol creatinine | [19] |

Note: Data for D-Glyceric Acid is included for comparative context.

Experimental Protocols and Diagnostic Workflow

A systematic approach is required to diagnose and study L-glyceric aciduria. This involves a combination of metabolite analysis, enzymatic assays, and genetic testing.

Caption: Experimental workflow for the diagnosis of glyceric acidurias.

Protocol: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Glyceric Acid Isomer Determination

This method is essential for definitively distinguishing between D- and L-glyceric acidurias.[18]

-

Objective: To separate and quantify D- and L-glyceric acid enantiomers in urine.

-

Principle: Utilizes a chiral stationary phase in an HPLC column that differentially interacts with the two stereoisomers, allowing for their separation before detection by mass spectrometry.

-

Sample Preparation:

-

Collect a random or 24-hour urine sample.

-

Centrifuge to remove particulate matter.

-

Dilute the supernatant with the initial mobile phase. Direct injection of untreated urine is often possible due to the specificity of MS/MS.[18]

-

-